1-(3,5-Dichlorophenyl)butane-1,3-dione
Overview
Description
“1-(3,5-Dichlorophenyl)butane-1,3-dione” is a chemical compound . It’s a type of 1,3-diketone, which is a class of organic compounds that are known for their versatile applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8Cl2O2. It contains a butane-1,3-dione group attached to a 3,5-dichlorophenyl group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 231.07 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the data I retrieved.Scientific Research Applications
Tautomeric and Acid-Base Properties : A study investigated the structural, tautomeric, and acid–base properties of derivatives of butane-1,3-dione, revealing their behavior in solution and the effect of solvent polarity on tautomeric balance (Mahmudov et al., 2011).
Analytical Applications in Metal Detection : Research into azoderivatives of ethyl acetoacetate, closely related to butane-1,3-dione, has led to the development of a photometric procedure for determining copper in nickel-based alloys, showcasing the compound's utility in analytical chemistry (Makhmudov et al., 2008).
Synthesis of Heterocyclic and Natural Products : A study demonstrated the synthesis of 1,4-diphenyl substituted butane 1,4-dione, highlighting its importance in heterocyclic chemistry and natural product synthesis (Das et al., 2016).
Sensor Applications : The compound's derivatives have been used as effective ionophores for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, indicating its potential in sensor technology (Kopylovich et al., 2011).
Dye-Sensitized Solar Cells : Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, incorporating butane-1,3-dione derivatives, have been synthesized and characterized for their applications in dye-sensitized solar cells (Islam et al., 2006).
Corrosion Inhibition : Spirocyclopropane derivatives, related to butane-1,3-dione, have been studied for their properties as corrosion inhibitors in acidic solutions, demonstrating the compound's potential in materials protection (Chafiq et al., 2020).
Photophysical Properties and Metal Binding : Investigations into the photophysical properties of β-diketone and its binding with magnesium ions have been conducted, showcasing the compound's potential in the study of metal-organic interactions (Chaudhuri et al., 2010).
Future Directions
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(13)2-10(14)7-3-8(11)5-9(12)4-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSOFGLSZUSEOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728913 | |
Record name | 1-(3,5-Dichlorophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55748-85-1 | |
Record name | 1-(3,5-Dichlorophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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